molecular formula C10H17N3O B13159591 1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine

1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine

Cat. No.: B13159591
M. Wt: 195.26 g/mol
InChI Key: ZUOIJCVMCACZJS-UHFFFAOYSA-N
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Description

1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine is an organic compound that features a cyclohexyl ring substituted with a methoxy group and a pyrazol-3-amine moiety

Preparation Methods

The synthesis of 1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of the cyclohexyl ring and subsequent functionalization. One common method involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form 2-methoxycyclohexanone. This intermediate is then reacted with hydrazine to form the pyrazole ring, followed by amination to introduce the amine group .

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often use continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

1-(2-methoxycyclohexyl)pyrazol-3-amine

InChI

InChI=1S/C10H17N3O/c1-14-9-5-3-2-4-8(9)13-7-6-10(11)12-13/h6-9H,2-5H2,1H3,(H2,11,12)

InChI Key

ZUOIJCVMCACZJS-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCC1N2C=CC(=N2)N

Origin of Product

United States

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